

2-Chloro-4,5-difluorobenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzonitrile

Cat. No.: B139941

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-4,5-difluorobenzonitrile**, a key intermediate in the synthesis of complex organic molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the compound's fundamental properties, synthesis methodologies, key applications, and safety protocols. The causality behind experimental choices is explained to provide actionable insights for laboratory and industrial applications.

Core Compound Identification and Properties

2-Chloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in organic synthesis. Its trifunctional nature—possessing a nitrile group, a chlorine atom, and two fluorine atoms on a benzene ring—allows for a variety of chemical transformations, making it a valuable precursor for pharmaceuticals and agrochemicals.

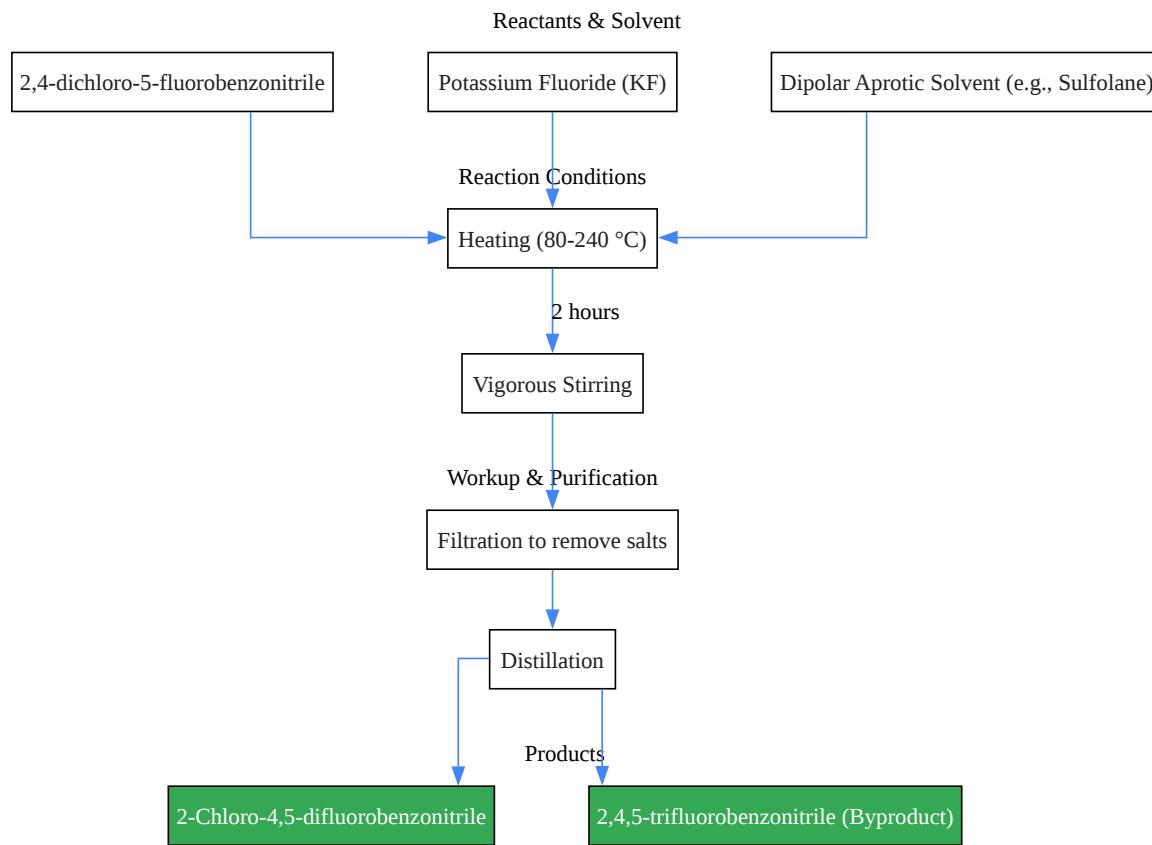
The fundamental physicochemical properties of **2-Chloro-4,5-difluorobenzonitrile** are summarized below.

Property	Value	Source
CAS Number	135748-34-4	[1]
Molecular Formula	C ₇ H ₂ ClF ₂ N	[1] [2]
Molecular Weight	173.55 g/mol	[1]
Appearance	Typically a solid	[2]
Solubility	Limited solubility in water; soluble in common organic solvents	[2]

Synthesis and Mechanistic Insights

The primary route for synthesizing **2-Chloro-4,5-difluorobenzonitrile** involves a nucleophilic aromatic substitution (SNAr) reaction. Specifically, it is prepared by the halogen exchange (HALEX) reaction of a more readily available precursor, 2,4-dichloro-5-fluorobenzonitrile.

Halogen Exchange (HALEX) Reaction


The synthesis is achieved by reacting 2,4-dichloro-5-fluorobenzonitrile with a fluoride salt, such as potassium fluoride (KF), rubidium fluoride (RbF), or caesium fluoride (CsF), in a dipolar aprotic solvent.^[3] The choice of fluoride salt is critical; caesium fluoride is the most reactive due to the low lattice energy of the salt and the "naked" nature of the fluoride anion in the presence of aprotic solvents, but potassium fluoride is often preferred for its cost-effectiveness.
^[3]

The reaction is typically conducted at elevated temperatures, ranging from 80 to 240 °C.^[3] The use of a phase transfer catalyst can optionally be employed to enhance the reaction rate by improving the solubility and reactivity of the fluoride salt in the organic solvent.^[3] Dipolar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are essential as they effectively solvate the cation of the fluoride salt, leaving the fluoride anion more nucleophilic and available to attack the electron-deficient aromatic ring.

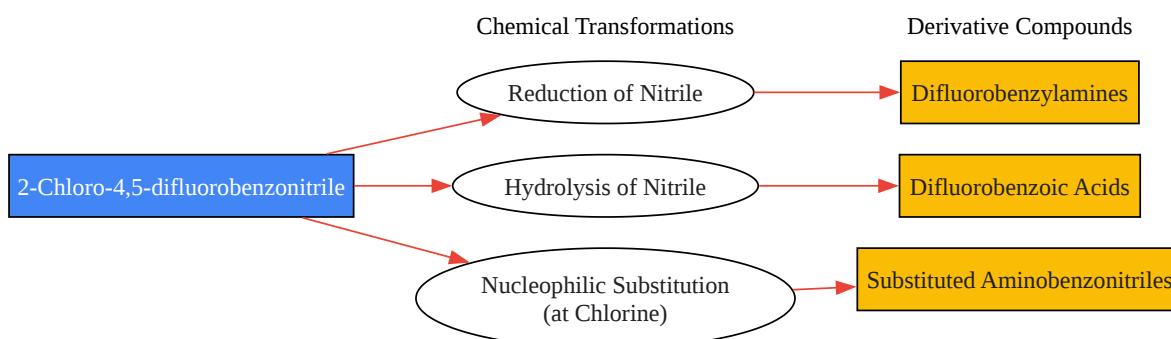
The reaction yields **2-Chloro-4,5-difluorobenzonitrile**, with a potential byproduct being 2,4,5-trifluorobenzonitrile, which can also be a valuable synthetic intermediate.^[3]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **2-Chloro-4,5-difluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-4,5-difluorobenzonitrile**.


Applications in Drug Development and Research

Halogenated benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of **2-Chloro-4,5-difluorobenzonitrile** makes it a valuable precursor for molecules where the fluorine atoms enhance metabolic stability and binding affinity, and the chloro and nitrile groups provide handles for further chemical modification.

While specific drug candidates synthesized directly from this molecule are proprietary, its utility can be inferred from its classification as a biochemical for proteomics research and its role as an intermediate in the synthesis of antibacterial agents.^{[1][3]} For instance, related difluorobenzonitriles are used in the synthesis of poly(cyanoaryl ethers) and other advanced polymers.^[4]

Role as a Synthetic Intermediate

The diagram below illustrates the potential synthetic pathways originating from **2-Chloro-4,5-difluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Chloro-4,5-difluorobenzonitrile**.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzonitrile

This protocol is adapted from established patent literature and should be performed by trained personnel with appropriate safety measures in place.[\[3\]](#)

Materials:

- 2,4-dichloro-5-fluorobenzonitrile (190 g, 1 mol)
- Potassium fluoride (116 g, 2 mol)
- Sulfolane (500 ml)
- Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and distillation head.

Procedure:

- Preparation: In the 1 L three-necked flask, add potassium fluoride and sulfolane. Heat the mixture to 180 °C with vigorous stirring to create a fine suspension.
- Reaction: Slowly add the 2,4-dichloro-5-fluorobenzonitrile (190 g) to the heated suspension. Maintain the reaction temperature at 180 °C and continue vigorous stirring for 2 hours.
- Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) analysis to confirm the consumption of the starting material.
- Workup: After the reaction is complete (typically when no starting material is detected), cool the mixture and filter to remove the inorganic salts. Wash the filter cake with fresh sulfolane (2 x 50 ml).
- Purification: The combined filtrate is subjected to fractional distillation under reduced pressure (28 torr).
 - Collect the fraction at 68 °C, which corresponds to the byproduct 2,4,5-trifluorobenzonitrile.

- Collect the fraction at 107 °C, which is the desired product, **2-Chloro-4,5-difluorobenzonitrile**.

Expected Yield: Approximately 92.7 g (0.534 mol), which corresponds to a 53% yield.[3]

Safety, Handling, and Storage

As a halogenated aromatic nitrile, **2-Chloro-4,5-difluorobenzonitrile** should be handled with care in a well-ventilated area, preferably a fume hood.

- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2][5]
- Hazards: While a specific safety data sheet (SDS) for this compound was not found, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[5]

Conclusion

2-Chloro-4,5-difluorobenzonitrile is a strategically important chemical intermediate with significant potential in the synthesis of high-value molecules for the pharmaceutical and material science industries. Its synthesis via halogen exchange is a well-established and scalable process. A thorough understanding of its reactivity, handling requirements, and synthetic utility is crucial for its effective and safe application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Chloro-4,5-Difluorobenzonitrile | Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]
- 3. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]
- 4. 2,6-Difluorobenzonitrile 97 1897-52-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-4,5-difluorobenzonitrile CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139941#2-chloro-4-5-difluorobenzonitrile-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

